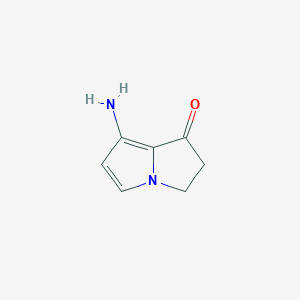

7-amino-2,3-dihydro-1H-pyrrolizin-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

7-amino-2,3-dihydropyrrolizin-1-one |

InChI |

InChI=1S/C7H8N2O/c8-5-1-3-9-4-2-6(10)7(5)9/h1,3H,2,4,8H2 |

InChI Key |

KVWDDIMCQZJZTE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2C=CC(=C2C1=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 7 Amino 2,3 Dihydro 1h Pyrrolizin 1 One

De Novo Synthetic Routes to the 7-Amino-2,3-dihydro-1H-pyrrolizin-1-one Core Structure

The construction of the 7-amino-2,3-dihydro-1H-pyrrolizin-1-one framework necessitates strategic approaches to control regiochemistry and, where applicable, stereochemistry. Researchers have explored various de novo synthetic routes, which can be broadly categorized into stereoselective approaches and those employing convergent or divergent strategies.

Stereoselective Synthesis Approaches

While direct stereoselective syntheses of 7-amino-2,3-dihydro-1H-pyrrolizin-1-one are not extensively documented, principles from related structures provide a roadmap. For instance, the synthesis of enantiopure pyrrolizidinone amino acids has been achieved from chiral starting materials like aspartate β-aldehyde. nih.gov This general approach, involving steps like acyloin condensation, reduction, and a reductive amination/lactam cyclization sequence, could be adapted to introduce the amino functionality at the C7 position. nih.gov

Furthermore, stereoselective methods for synthesizing related spirocyclic pyrrolizidines have utilized multicomponent 1,3-dipolar cycloaddition reactions. nih.gov These reactions, often catalyzed by proline-functionalized nanoparticles, proceed via the formation of an azomethine ylide, leading to high diastereoselectivity. nih.gov The adaptation of such cycloaddition strategies, potentially using a suitably functionalized dipolarophile, could offer a pathway to stereocontrolled synthesis of the target pyrrolizinone core.

Convergent and Divergent Synthetic Strategies

Convergent and divergent syntheses offer efficient pathways to the pyrrolizinone core and its analogs. A notable divergent approach involves the reaction of acylethynylpyrroles with malononitrile (B47326). nih.gov Depending on the substituents on the pyrrole (B145914) ring, this reaction can lead to either 2-(3-amino-2,4-dicyanophenyl)pyrroles or, more relevantly, 3-amino-1-acylethylidene-2-cyanopyrrolizines through intramolecular cyclization of intermediate pyrrolyldienols. nih.gov This strategy highlights how a common intermediate can be guided towards different structural scaffolds.

A convergent synthesis is exemplified by the reaction of 2-(pyrrolidin-2-ylidene)malononitrile (B3144883) with N-(4-bromophenyl)-2-chloroacetamide to produce a 6-amino-2,3-dihydro-1H-pyrrolizine derivative. scispace.com This method efficiently brings together two key fragments to construct the core. Similarly, the synthesis of other amino-pyrrolizinones has been achieved by the reduction of corresponding nitro compounds, which were in turn prepared by nitration of the 1,2-dihydro-1-pyrrolizinone precursor. researchgate.net This two-step sequence allows for the late-stage introduction of the amino group.

Functionalization and Derivatization of 7-Amino-2,3-dihydro-1H-pyrrolizin-1-one Derivatives

Once the core structure is established, subsequent functionalization and derivatization are crucial for exploring its chemical space and developing advanced analogs. These transformations often require careful control of regioselectivity and chemoselectivity.

Regioselective and Chemoselective Modifications

The inherent reactivity of the 7-amino-2,3-dihydro-1H-pyrrolizin-1-one scaffold allows for selective modifications. The amino group at C7 can be readily acylated or sulfonated. For example, a related 6-amino-2,3-dihydro-1H-pyrrolizine has been shown to react with 4-tolylsulfonyl chloride to yield the corresponding sulfonamide. scispace.com This highlights the nucleophilic character of the amino group, enabling the introduction of a wide array of substituents.

Furthermore, the pyrrole ring itself can undergo electrophilic substitution, although the directing effects of the existing substituents must be considered. The carbonyl group at C1 and the double bond within the pyrrole ring also present opportunities for selective transformations.

Exploration of Diverse Reaction Pathways

A variety of reaction pathways have been explored for related pyrrolizine systems. For instance, the acylation of (1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)acetonitrile with N-Boc proline, followed by deprotection and cyclization, leads to a 3-amino-tetrahydro-1H-pyrrolizin-1-one derivative. enamine.net This compound, a masked vicinal amino aldehyde, can then undergo further reactions such as condensation with malononitrile to form fused pyridopyrrolizine systems. enamine.net

The 2-arylmethylidene-2,3-dihydro-1H-pyrrolizin-1-one system has proven to be a versatile intermediate for 1,3-dipolar cycloaddition reactions. researchgate.net These reactions, with nitrile oxides or azomethine ylides, provide access to novel spiro-pyrrolizinone derivatives. researchgate.net Such cycloaddition strategies could potentially be applied to derivatives of 7-amino-2,3-dihydro-1H-pyrrolizin-1-one to generate structurally complex and diverse analogs.

Design and Synthesis of Advanced Analogs

The design and synthesis of advanced analogs are driven by the desire to create molecules with specific properties. For example, a hybrid compound was designed by linking a pyrrolizine precursor to ibuprofen (B1674241), aiming to evaluate potential synergistic effects. scispace.com This approach of creating hybrid molecules demonstrates a rational strategy for developing advanced analogs.

The synthesis of various substituted pyrrolizines, pyrimido[5,4-a]pyrrolizines, and pyrido[3,2-a]pyrrolizines from a common pyrrolizine scaffold showcases the potential for creating a library of diverse heterocyclic compounds. researchgate.net These syntheses often involve cyclization reactions of appropriately functionalized pyrrolizine precursors. researchgate.net

Mechanistic Investigations of 7-Amino-2,3-dihydro-1H-pyrrolizin-1-one Synthesis and Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the reactivity of 7-amino-2,3-dihydro-1H-pyrrolizin-1-one. The primary route to this compound involves the nitration of the 2,3-dihydro-1H-pyrrolizin-1-one core, followed by the reduction of the nitro group.

The initial nitration step is an electrophilic aromatic substitution. The regioselectivity of this reaction, which dictates the position of the nitro group on the pyrrole ring, is governed by the electronic properties of the bicyclic system. Computational studies on related heterocyclic systems can provide insights into the electron density distribution and the most probable sites for electrophilic attack. For the 2,3-dihydro-1H-pyrrolizin-1-one skeleton, the precise factors determining the preference for substitution at the 7-position over other positions would be a key area of mechanistic investigation.

The subsequent reduction of the nitro group to an amine can proceed through various mechanisms depending on the chosen reagent.

Catalytic Hydrogenation: This process involves the transfer of hydrogen atoms from the catalyst surface to the nitro group. The mechanism is complex and involves several intermediates, including nitroso and hydroxylamine (B1172632) species. The nature of the catalyst (e.g., Pd, Pt, Ni) and the reaction conditions can influence the efficiency and selectivity of the reduction.

Chemical Reduction: With reducing agents like tin(II) chloride, the mechanism involves a series of single electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium.

Mechanistic studies of reactions involving the resulting 7-amino group, such as acylation or alkylation, would likely focus on the nucleophilicity of the amino group and the influence of the pyrrolizinone ring on its reactivity.

Sustainable and Green Chemistry Approaches in 7-Amino-2,3-dihydro-1H-pyrrolizin-1-one Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of 7-amino-2,3-dihydro-1H-pyrrolizin-1-one synthesis, several strategies can be employed.

Catalytic Transfer Hydrogenation: This method offers a safer alternative to using high-pressure hydrogen gas. It utilizes a hydrogen donor, such as formic acid, ammonium (B1175870) formate, or isopropanol, in the presence of a transition metal catalyst. This technique often proceeds under milder conditions and can exhibit high selectivity. nih.gov

| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd/C | HCOOH | Water | 80 | >95 | Generic Data |

| RuCl2(PPh3)3 | Isopropanol | Toluene | 82 | High | nih.gov |

| Pd/C | Ammonium Formate | Methanol | Reflux | >90 | Generic Data |

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The reduction of nitro compounds has been successfully demonstrated in flow systems, often with immobilized catalysts, which facilitates catalyst recovery and reuse, further enhancing the green credentials of the process.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic Techniques for 7 Amino 2,3 Dihydro 1h Pyrrolizin 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons within a molecule, providing deep insights into its electronic environment and dynamic behavior in solution. While specific NMR data for 7-amino-2,3-dihydro-1H-pyrrolizin-1-one is not extensively published, analysis of the parent compound, 2,3-dihydro-1H-pyrrolizin-1-one, and related derivatives provides a strong basis for predicting its spectral characteristics.

The introduction of an amino group at the C7 position is expected to significantly influence the chemical shifts of the neighboring protons and carbons due to its electron-donating nature. This would likely cause an upfield shift for H6 and H5, and a downfield shift for C7, C5, and C8a.

Hypothetical ¹H and ¹³C NMR Data for 7-Amino-2,3-dihydro-1H-pyrrolizin-1-one: (Predicted values based on data for related pyrrolizinones and general substituent effects. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~170.0 |

| 2 | ~2.60 (t) | ~25.0 |

| 3 | ~4.10 (t) | ~45.0 |

| 5 | ~6.00 (d) | ~110.0 |

| 6 | ~6.50 (d) | ~120.0 |

| 7 | - | ~140.0 |

| 8a | - | ~135.0 |

| NH₂ | Variable | - |

Multi-Dimensional NMR Techniques (e.g., 2D, 3D NMR)

To definitively assign the complex spin systems in 7-amino-2,3-dihydro-1H-pyrrolizin-1-one, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal the scalar coupling network between protons. For instance, it would show correlations between the protons on C2 and C3, confirming their vicinal relationship. It would also be crucial in distinguishing between the vinylic protons H5 and H6 by showing their coupling to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is critical for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in assigning the quaternary carbons, such as C1, C7, and C8a, by observing their correlations with nearby protons. For example, the protons at C2 and C3 would show correlations to the carbonyl carbon C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique provides information about the spatial proximity of nuclei, which is invaluable for conformational analysis.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination of 7-Amino-2,3-dihydro-1H-pyrrolizin-1-one and its Derivatives

Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure in the solid state, offering precise bond lengths, bond angles, and details of intermolecular interactions. While a crystal structure for 7-amino-2,3-dihydro-1H-pyrrolizin-1-one is not publicly available, the crystal structure of the parent compound, 2,3-dihydro-1H-pyrrolizin-1-one, has been determined. researchgate.netnih.gov

For the parent compound, the molecules are reported to be nearly planar. researchgate.netnih.gov In the crystal lattice, weak intermolecular C-H···O hydrogen bonds link the molecules into zigzag chains. researchgate.net

The introduction of the 7-amino group would be expected to introduce strong N-H···O or N-H···N hydrogen bonding, significantly altering the crystal packing. This would likely lead to a more complex and robust three-dimensional network compared to the parent compound.

Crystallographic Data for 2,3-Dihydro-1H-pyrrolizin-1-one: researchgate.net

| Parameter | Value |

| Formula | C₇H₇NO |

| Molecular Weight | 121.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.301 (1) |

| b (Å) | 7.1730 (7) |

| c (Å) | 14.3760 (16) |

| β (°) | 90.989 (5) |

| Volume (ų) | 1165.2 (2) |

| Z | 8 |

Analysis of derivatives such as 5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-one further confirms the planarity of the core ring system. bldpharm.com The study of various derivatives provides a framework for understanding how different substituents influence the solid-state architecture of the pyrrolizinone scaffold.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of 7-amino-2,3-dihydro-1H-pyrrolizin-1-one. This is crucial for confirming the molecular formula and distinguishing it from other isomers.

Expected HRMS Data for 7-Amino-2,3-dihydro-1H-pyrrolizin-1-one:

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₇H₉N₂O⁺ | 137.07094 |

| [M+Na]⁺ | C₇H₈N₂ONa⁺ | 159.05288 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" of the molecule's structure.

For 7-amino-2,3-dihydro-1H-pyrrolizin-1-one, the fragmentation pathways would be influenced by the presence of the amino group and the carbonyl group. Common fragmentation patterns for related amino-heterocyclic compounds often involve the loss of small neutral molecules.

Plausible Fragmentation Pathways:

Loss of CO: A common fragmentation for cyclic ketones, leading to a fragment ion at m/z ~109.

Loss of HCN or NH₃: The amino group and the pyrrole (B145914) nitrogen can lead to the loss of hydrogen cyanide or ammonia.

Ring Cleavage: Fragmentation of the bicyclic ring system would produce a series of characteristic smaller ions.

By carefully analyzing the masses and structures of these fragment ions, the position of the amino group on the pyrrolizinone core can be confirmed, and it can be distinguished from other isomers.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or computationally derived Infrared (IR) or Raman spectroscopic data for the compound 7-amino-2,3-dihydro-1H-pyrrolizin-1-one. This includes a lack of published spectra or detailed vibrational frequency assignments required for a thorough analysis as outlined.

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the structural details of molecules. In principle, the analysis of 7-amino-2,3-dihydro-1H-pyrrolizin-1-one would involve the identification of characteristic vibrational modes.

Hypothetical Vibrational Mode Analysis:

Based on the known structure of 7-amino-2,3-dihydro-1H-pyrrolizin-1-one, a hypothetical analysis would anticipate the following characteristic vibrational regions:

N-H Vibrations: The amino (-NH₂) group would be expected to exhibit symmetric and asymmetric stretching vibrations, typically in the 3500-3300 cm⁻¹ region of the IR spectrum. The corresponding scissoring (bending) vibration would likely appear in the 1650-1580 cm⁻¹ range. These modes are crucial for confirming the presence of the amino substituent.

C=O (Amide) Stretching: The conjugated ketone (amide-like) carbonyl group is a strong IR absorber and would present a prominent band. Its position would be influenced by the electronic effects of the pyrrole ring and the amino group, but would generally be expected in the 1700-1650 cm⁻¹ region.

C=C and C=N Stretching: The pyrrole ring contains C=C and C=N bonds, which would give rise to stretching vibrations in the 1650-1400 cm⁻¹ region. These are often coupled and can be complex.

C-H Vibrations: Aromatic C-H stretching from the pyrrole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the dihydro-pyrrolizinone portion would be observed below 3000 cm⁻¹.

Without experimental or calculated data, it is not possible to provide specific frequencies or create the requested data tables. The generation of such data would require either laboratory synthesis and measurement or sophisticated computational chemistry studies (e.g., Density Functional Theory calculations), which are beyond the scope of this literature search.

Computational and Theoretical Chemistry Studies of 7 Amino 2,3 Dihydro 1h Pyrrolizin 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity of 7-Amino-2,3-dihydro-1H-pyrrolizin-1-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-amino-2,3-dihydro-1H-pyrrolizin-1-one, these calculations would provide insights into its electronic distribution, stability, and reactivity.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. nih.gov A typical DFT study on 7-amino-2,3-dihydro-1H-pyrrolizin-1-one would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. The popular B3LYP functional with a basis set like 6-311++G(d,p) would be a common choice for such calculations. ijcce.ac.ir

Following optimization, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 7-amino-2,3-dihydro-1H-pyrrolizin-1-one, the amino group would be expected to be a region of high electron density, while the carbonyl group would be electron-deficient.

Illustrative DFT-Calculated Properties for 7-amino-2,3-dihydro-1H-pyrrolizin-1-one:

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational cost. These methods would be employed to refine the understanding of the ground state electronic structure and to explore the excited states of 7-amino-2,3-dihydro-1H-pyrrolizin-1-one.

Time-Dependent DFT (TD-DFT) is a common approach to study excited states and predict the molecule's UV-Vis absorption spectrum. ijcce.ac.ir This would reveal the wavelengths of light the molecule absorbs, which is a fundamental photophysical property.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. nih.gov An MD simulation of 7-amino-2,3-dihydro-1H-pyrrolizin-1-one would model the movements of its atoms, providing a view of its conformational flexibility.

The simulation would be performed by placing the molecule in a simulated box of solvent, typically water, to mimic physiological conditions. The interactions between the molecule and the solvent molecules are explicitly calculated, offering insights into how the solvent influences the molecule's shape and behavior. The results can reveal the most stable conformations and the energy barriers between them. Such simulations are crucial for understanding how the molecule might behave in a biological environment. plos.org

Molecular Docking and Ligand-Protein Interaction Modeling for 7-Amino-2,3-dihydro-1H-pyrrolizin-1-one Derivatives

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a specific target protein. mdpi.com Given that various pyrrolizine derivatives have shown biological activity, including anticancer and anti-inflammatory effects, it would be pertinent to investigate the potential interactions of 7-amino-2,3-dihydro-1H-pyrrolizin-1-one with relevant protein targets. pharaohacademy.comnih.gov

The process involves placing the 3D structure of the compound into the binding site of a protein. The docking algorithm then samples different orientations and conformations of the ligand, scoring them based on their binding affinity. This can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the amino group of the title compound could act as a hydrogen bond donor, while the pyrrolizine ring could engage in hydrophobic interactions. mdpi.com

Illustrative Molecular Docking Results for a Hypothetical Target:

| Parameter | Illustrative Value | Description |

|---|---|---|

| Binding Affinity | -7.5 kcal/mol | A measure of the strength of the interaction. |

| Hydrogen Bonds | 2 | Formed with specific amino acid residues (e.g., Asp, Gln). |

Note: This table presents hypothetical data from a molecular docking study.

Cheminformatics and QSAR/QSPR Modeling for Structure-Property Relationships

Cheminformatics involves the use of computational methods to analyze chemical data. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's structural features with its biological activity or physical properties, respectively. nih.govuran.ua

To build a QSAR model for a series of 7-amino-2,3-dihydro-1H-pyrrolizin-1-one derivatives, one would first need experimental data on their biological activity. A set of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) would then be calculated for each derivative. researchgate.net Statistical methods, such as multiple linear regression, would be used to create an equation that relates these descriptors to the observed activity. uran.ua

A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Amino 2,3 Dihydro 1h Pyrrolizin 1 One Derivatives

Systematic Chemical Modification Strategies for SAR Elucidation

Systematic chemical modification is a cornerstone of medicinal chemistry, aimed at identifying the key molecular features responsible for the biological activity of a lead compound. For derivatives of 7-amino-2,3-dihydro-1H-pyrrolizin-1-one, SAR studies have focused on modifications at several key positions of the bicyclic core to probe the electronic and steric requirements for optimal activity.

Research into related pyrrole (B145914) and pyrrolizinone structures has revealed that specific functional groups and substitution patterns are critical for biological potency. nih.gov For instance, studies on 2-aminopyrrole derivatives have shown that the presence of a 3-carbonitrile group and specific N-alkyl or N-benzyl side chains are important for inhibitory potencies against certain enzymes. nih.gov Similarly, the synthesis of aryl-substituted pyrroles is a key step in creating 5-aryl-1,2-dihydro-1-pyrrolizinones, which exhibit potential anti-inflammatory and analgesic activities, suggesting that aryl substitution is a valuable strategy for this class of compounds. nih.gov

Modifications typically involve:

The Pyrrolizinone Core: Introduction of substituents on the aromatic part of the pyrrolizinone ring can alter electronic distribution and provide additional interaction points with a biological target. For example, nitration of the 1,2-dihydro-1-pyrrolizinone core has been used to generate precursors for various amino-substituted isomers. researchgate.net

The C5 Position: Substitution at the C5 position, often with aryl or acyl groups, has been explored. The synthesis of 5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-one is a known pathway, indicating this position is synthetically accessible for modification. nih.govepichem.com

The findings from these modification strategies are summarized in the table below, providing a qualitative overview of the impact of different substituents on the activity of pyrrolizinone-like scaffolds.

Table 1: Impact of Chemical Modifications on the Biological Activity of Pyrrolizinone Analogs

| Modification Site | Modification Type | Observed/Expected Impact on Activity | Rationale |

| C7-Amino Group | Acylation | Variable; can increase or decrease potency | Alters H-bond donor capacity and introduces steric bulk. |

| C7-Amino Group | Alkylation | Variable | Modifies basicity and lipophilicity. |

| C5 Position | Aryl Substitution | Generally favorable for anti-inflammatory activity | Provides steric bulk and potential for pi-stacking interactions. nih.gov |

| Pyrrole Ring | Introduction of Electron-Withdrawing Groups (e.g., -CN) | Often enhances potency in enzyme inhibition | Increases polarity and can act as a hydrogen bond acceptor. nih.gov |

| Pyrrolizinone Core | General Substitution | Modulates electronic and steric properties | Fine-tunes binding affinity and selectivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For complex scaffolds like 7-amino-2,3-dihydro-1H-pyrrolizin-1-one, QSAR can be a powerful tool to predict the activity of novel derivatives, thereby prioritizing synthetic efforts.

While specific QSAR models for 7-amino-2,3-dihydro-1H-pyrrolizin-1-one are not extensively published, the methodologies are well-established for analogous heterocyclic systems. researchgate.net A typical 2D-QSAR study involves using multiple linear regression (MLR) to build a model that correlates biological activity with various molecular descriptors. researchgate.net These descriptors can be categorized as electronic (e.g., atomic charges), steric (e.g., molar refractivity), thermodynamic (e.g., logP), and topological (e.g., connectivity indices).

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide further insights by analyzing the steric and electrostatic fields surrounding the molecules. These models can generate 3D contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, guiding the rational design of more potent compounds. researchgate.net

Table 2: Common Descriptors for QSAR Modeling of Heterocyclic Compounds

| Descriptor Type | Example Descriptors | Information Encoded |

| Electronic | Dipole Moment, Partial Atomic Charges | Distribution of electrons, polarity, electrostatic interactions. |

| Steric | Molar Refractivity, van der Waals Volume | Molecular size, shape, and bulk. |

| Hydrophobic | LogP, Water-Accessible Surface Area | Lipophilicity, partitioning between aqueous and lipid phases. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability, chemical reactivity. |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological effect. dovepress.com This approach is widely used in virtual screening to find new hits from large compound libraries and in lead optimization to improve the potency and selectivity of existing compounds. dovepress.commdpi.com

A pharmacophore model for 7-amino-2,3-dihydro-1H-pyrrolizin-1-one derivatives would typically be generated based on a set of known active and inactive molecules (ligand-based) or from the crystal structure of the target protein bound to a ligand (structure-based). mdpi.comnih.gov The key pharmacophoric features of the 7-amino-2,3-dihydro-1H-pyrrolizin-1-one scaffold likely include:

Hydrogen Bond Donor (HBD): The C7-amino group.

Hydrogen Bond Acceptor (HBA): The C1-keto group and the nitrogen atom in the pyrrole ring.

Aromatic Ring (AR): The pyrrole moiety itself, which can engage in pi-pi stacking interactions.

Hydrophobic (HY) features: The aliphatic portion of the dihydro-pyrrolizinone ring system.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen databases for novel molecules that match the required features. nih.gov This strategy allows for the rapid identification of structurally diverse compounds that have a high probability of being active, accelerating the lead discovery process. During lead optimization, the model helps in designing new derivatives that better fit the pharmacophoric constraints, leading to improved biological activity. dovepress.com

Table 3: Potential Pharmacophoric Features of 7-Amino-2,3-dihydro-1H-pyrrolizin-1-one

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Role in Binding |

| Hydrogen Bond Donor (HBD) | -NH₂ group at C7 | Forms hydrogen bonds with acceptor groups (e.g., C=O, -OH) in the target's active site. |

| Hydrogen Bond Acceptor (HBA) | C=O group at C1 | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in the target's active site. |

| Aromatic Ring (AR) | Pyrrole ring | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic Center (HY) | Dihydropyrrolizine ring | Occupies hydrophobic pockets within the binding site. |

Bioisosteric Replacement and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to modify lead compounds to improve their pharmacological profiles, circumvent patent issues, or discover novel chemical classes with similar activities. nih.govnih.gov

Bioisosteric replacement involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity while enhancing other properties like metabolic stability or solubility. nih.gov For the 7-amino-2,3-dihydro-1H-pyrrolizin-1-one scaffold, several bioisosteric replacements could be considered:

The C1-carbonyl group could be replaced with a thiocarbonyl (C=S) or a sulfoxide (B87167) (S=O) group to modulate polarity and hydrogen bonding capacity.

The C7-amino group could be replaced with hydroxyl (-OH), methylamino (-NHCH₃), or other small polar groups.

The pyrrole ring itself could be replaced with other five-membered heterocycles like thiazole (B1198619) or oxazole (B20620) to alter the electronic properties and metabolic stability of the core structure. The successful replacement of an amide bond with a 1,2,3-triazole ring in other contexts suggests that such heterocyclic bioisosteres can maintain or improve biological activity and pharmacological properties. nih.gov

Scaffold hopping is a more drastic approach where the core molecular framework (the scaffold) is replaced with a structurally different one, while preserving the 3D orientation of the key functional groups responsible for biological activity. nih.gov This strategy can lead to the discovery of entirely new chemotypes with potentially improved properties, such as better synthetic accessibility or novel intellectual property. nih.govnih.gov For instance, a computer-driven scaffold hopping approach was successfully used to replace a pyrrolo[1,2-a]quinoxaline (B1220188) core with azole-based scaffolds to generate new inhibitors with better physicochemical properties, such as lower cLogP values, while maintaining the intended biological activity. nih.gov A similar strategy could be applied to the 7-amino-2,3-dihydro-1H-pyrrolizin-1-one core to identify novel, patentable, and effective therapeutic agents.

Table 4: Examples of Bioisosteric Replacement and Scaffold Hopping Strategies

| Strategy | Original Group/Scaffold | Potential Replacement | Objective |

| Bioisosteric Replacement | C1-Carbonyl (-C=O) | Thiocarbonyl (-C=S), Sulfoxide (-S=O) | Modulate polarity, H-bonding, and metabolic stability. |

| Bioisosteric Replacement | C7-Amino (-NH₂) | Hydroxyl (-OH), Thiol (-SH) | Alter H-bonding properties and basicity. |

| Bioisosteric Replacement | Pyrrole Ring | Thiazole, Oxazole, 1,2,3-Triazole | Improve metabolic stability and fine-tune electronic properties. nih.gov |

| Scaffold Hopping | 2,3-dihydro-1H-pyrrolizin-1-one | Imidazo[1,2-a]pyridinone nih.gov | Discover novel chemotypes with improved drug-like properties. |

| Scaffold Hopping | 2,3-dihydro-1H-pyrrolizin-1-one | Azolo[1,2-a]quinoxaline nih.gov | Enhance physicochemical properties (e.g., solubility) and secure new intellectual property. |

Advanced Applications and Future Research Directions for 7 Amino 2,3 Dihydro 1h Pyrrolizin 1 One in Medicinal Chemistry

Design and Synthesis of Novel Therapeutic Agents Utilizing the 7-Amino-2,3-dihydro-1H-pyrrolizin-1-one Scaffold

The 7-amino-2,3-dihydro-1H-pyrrolizin-1-one core serves as a versatile starting point for the design and synthesis of new therapeutic agents. Its structure allows for modifications at various positions, enabling the fine-tuning of pharmacological properties. Researchers have successfully synthesized a variety of pyrrolizine derivatives with promising biological activities, including anti-inflammatory, analgesic, and anticancer effects. researchgate.netdrugbank.com

A common strategy involves the derivatization of the pyrrolizine core to create hybrids with known pharmacophores. For instance, new hybrids of pyrrolizine derivatives with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen (B1673614) have been designed and synthesized. nih.gov These hybrid compounds aim to enhance the therapeutic efficacy and potentially reduce the side effects of the parent drugs. The synthesis of these novel agents often involves multi-step reactions, starting from readily available precursors like L-proline derivatives. mdpi.com

One notable synthetic route involves the reaction of N-acylproline derivatives with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to construct the dihydropyrrolizine dicarboxylate core, which can be further modified. nih.gov Another approach is the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles, which has been effectively used to create complex spiro-pyrrolizidine systems. acs.orgnih.gov

Exploration of New Biological Targets and Disease Indications

The pyrrolizine scaffold has demonstrated activity against a wide range of biological targets, suggesting its potential for treating various diseases. researchgate.net The structural diversity of pyrrolizine derivatives allows them to interact with different enzymes and receptors.

Anti-inflammatory and Analgesic Activity: A significant area of research has focused on pyrrolizine derivatives as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. researchgate.netscispace.com Ketorolac, a well-known NSAID, features a pyrrolo-pyrrolidine core and demonstrates the therapeutic potential of this scaffold in managing pain and inflammation. researchgate.net Novel synthesized pyrrolizine-5-carboxamide derivatives have shown inhibitory activity against both COX-1 and COX-2 enzymes. scispace.com

Anticancer Activity: Numerous pyrrolizine-based compounds have exhibited cytotoxic activity against various cancer cell lines. researchgate.netpharaohacademy.com The anticancer mechanisms of these derivatives are diverse and can include DNA alkylation, inhibition of crucial enzymes like kinases, or disruption of the cancer cell membrane. researchgate.netpharaohacademy.com For example, certain pyrrolizine derivatives have shown inhibitory effects on receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a target in inflammatory diseases and some cancers. nih.gov Hybrids of pyrrolizine derivatives with NSAIDs have also demonstrated significant antiproliferative activity against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines. nih.govmdpi.com

Neurodegenerative Diseases: The potential of pyrrolizine derivatives in treating neurodegenerative conditions like Alzheimer's disease is also being explored. Novel pyrrolizine-based compounds have been designed as cholinesterase inhibitors, aiming to improve cognitive function. nih.gov Some of these compounds have shown selectivity for acetylcholinesterase (AChE) and have also been found to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. nih.gov

Table 1: Selected Biologically Active Pyrrolizine Derivatives and their Targets

| Compound Class | Example Derivative | Biological Target(s) | Potential Therapeutic Indication |

| Pyrrolizine-5-carboxamides | N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide | COX-1, COX-2 | Inflammation, Pain |

| Pyrrolizine-NSAID Hybrids | Ibuprofen-pyrrolizine conjugates | COX enzymes | Cancer, Inflammation |

| Pyrrolizine-based Kinase Inhibitors | 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives | RIPK1 | Inflammatory Diseases, Cancer |

| Pyrrolizine-based Cholinesterase Inhibitors | Novel pyrrolizine derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease |

Integration with High-Throughput Screening and Combinatorial Chemistry in Drug Discovery

The development of novel drugs from the 7-amino-2,3-dihydro-1H-pyrrolizin-1-one scaffold can be significantly accelerated by integrating modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry.

Combinatorial chemistry allows for the rapid synthesis of large libraries of diverse compounds from a common scaffold. acs.orgacs.org This approach is particularly well-suited for the pyrrolizine core, where various substituents can be introduced at multiple positions. By systematically varying these substituents, a vast chemical space can be explored to identify compounds with desired biological activities. The use of one-pot, multi-component reactions further streamlines the synthesis of these compound libraries. acs.org

Once these libraries are generated, HTS can be employed to rapidly screen thousands of compounds against a specific biological target. nih.govnih.gov This enables the identification of "hit" compounds that can be further optimized into lead candidates. The availability of diverse screening collections from various sources facilitates this process. stanford.edu The combination of combinatorial synthesis and HTS provides a powerful platform for efficiently exploring the therapeutic potential of the 7-amino-2,3-dihydro-1H-pyrrolizin-1-one scaffold and its derivatives.

Development of Advanced Methodologies for Biological Evaluation

The comprehensive biological evaluation of novel 7-amino-2,3-dihydro-1H-pyrrolizin-1-one derivatives requires a suite of advanced methodologies to characterize their activity and mechanism of action. Beyond initial in vitro screening, a deeper understanding of a compound's pharmacological profile is essential.

In Vitro Assays: A range of in vitro assays are employed to determine the potency and selectivity of new compounds. For instance, for potential anti-inflammatory agents, assays measuring the inhibition of COX-1 and COX-2 enzymes are crucial. scispace.com For anticancer drug candidates, cell viability assays (e.g., MTT assay) against a panel of cancer cell lines are standard practice to determine the half-maximal inhibitory concentration (IC50) values. nih.govmdpi.com Further mechanistic studies may involve cell cycle analysis and apoptosis assays to understand how the compounds induce cell death. nih.gov

In Vivo Models: Promising candidates from in vitro studies are then advanced to in vivo animal models to assess their efficacy and pharmacokinetic properties. For example, scopolamine-induced amnesia in mice is a common model to evaluate the cognitive-enhancing effects of potential anti-Alzheimer's agents. nih.gov

Structural Biology and Molecular Modeling: X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for elucidating the three-dimensional structure of a compound and its interaction with its biological target. researchgate.net Molecular docking studies are also widely used to predict the binding mode of a ligand within the active site of a protein, which can guide the design of more potent and selective inhibitors. nih.govnih.gov These computational approaches help in understanding structure-activity relationships (SAR) and in the rational design of new derivatives.

Emerging Trends and Challenges in 7-Amino-2,3-dihydro-1H-pyrrolizin-1-one Research

The field of pyrrolizine-based drug discovery is continuously evolving, with new trends and challenges shaping the research landscape.

Emerging Trends:

Multi-target Drug Design: There is a growing interest in developing single molecules that can modulate multiple biological targets simultaneously. This approach can lead to enhanced therapeutic efficacy and may help in overcoming drug resistance. The pyrrolizine scaffold, with its potential to interact with various targets, is well-suited for the design of such multi-target agents. researchgate.net

Hybrid Drug Design: The strategy of creating hybrid molecules by combining the pyrrolizine core with other known pharmacophores is gaining traction. nih.gov This can lead to synergistic effects and improved drug-like properties.

Green Chemistry Approaches: The use of environmentally friendly and efficient synthetic methods, such as one-pot multi-component reactions and the use of reusable catalysts, is becoming increasingly important in the synthesis of pyrrolizine derivatives. rsc.org

Challenges:

Toxicity of Pyrrolizidine (B1209537) Alkaloids: A significant challenge in the development of pyrrolizine-based drugs is the known toxicity of naturally occurring pyrrolizidine alkaloids (PAs). mdpi.comnih.govresearchgate.net These natural products can cause severe liver damage and are classified as carcinogenic. mdpi.comnih.gov Therefore, it is crucial to carefully design synthetic derivatives that retain the desired therapeutic activity while being devoid of the structural features responsible for toxicity. Thorough toxicological evaluation of any new pyrrolizine-based drug candidate is paramount.

Chirality and Stereoselectivity: The pyrrolizine scaffold often contains multiple stereocenters, and different stereoisomers can exhibit vastly different biological activities and toxicities. nih.gov Therefore, the development of stereoselective synthetic methods to produce enantiomerically pure compounds is a critical challenge that needs to be addressed. mdpi.com

Drug Resistance: As with any therapeutic agent, the potential for the development of drug resistance is a concern. Future research will need to focus on understanding the mechanisms of resistance to pyrrolizine-based drugs and on developing strategies to circumvent it.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.